2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
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Overview
Description
2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group, and cyano groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyano groups can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and pyrazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid
- 2-cyano-3-(4-diphenylamino)phenylprop-2-enoic acid
- (2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]prop-2-enoic acid
Uniqueness
2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is unique due to its specific structural features, including the presence of both cyano and pyrazole groups
Properties
Molecular Formula |
C16H12N4O2 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
(E)-2-cyano-3-[1-(2-cyanoethyl)-3-phenylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H12N4O2/c17-7-4-8-20-11-14(9-13(10-18)16(21)22)15(19-20)12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,8H2,(H,21,22)/b13-9+ |
InChI Key |
SNPHBIBDYFGWGI-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N |
Origin of Product |
United States |
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